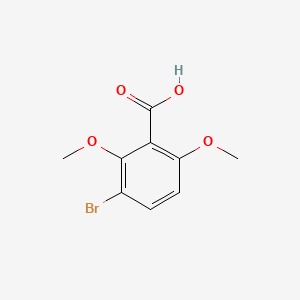

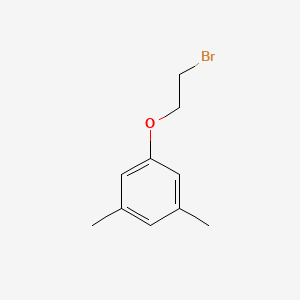

1-(2-Bromoethoxy)-3,5-dimethylbenzene

Vue d'ensemble

Description

The compound "1-(2-Bromoethoxy)-3,5-dimethylbenzene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic compounds. For instance, the synthesis of brominated benzophenone derivatives and bromomethylated benzene derivatives is discussed, which are structurally related to the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, such as direct bromination, Friedel-Crafts reactions, and other halogenation methods. For example, the synthesis of 2-bromo-4,5,2',4',6'-pentamethoxyl benzophenone involves a methylation reaction followed by a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination . These methods could potentially be adapted for the synthesis of "1-(2-Bromoethoxy)-3,5-dimethylbenzene" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. X-ray crystallography and spectroscopic methods such as NMR are commonly used to determine the structure and conformation of these compounds. For instance, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated using NMR spectroscopy and X-ray structural analysis . These techniques could be employed to analyze the molecular structure of "1-(2-Bromoethoxy)-3,5-dimethylbenzene" as well.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. The presence of a bromine atom can make the aromatic ring more susceptible to nucleophilic attack, facilitating reactions such as the intramolecular nucleophilic substitution/cyclization observed in the synthesis of 3-nitroindan-1-ones . Additionally, the reactivity of brominated compounds in cycloaddition reactions is demonstrated in the synthesis of bis-adducts from 1,5-bis(3,5-dioxo-Δ^1-1,2,4-triazolin-4-ylmethyl)-2,4-dimethylbenzene . These reactions could be relevant to the chemical behavior of "1-(2-Bromoethoxy)-3,5-dimethylbenzene".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents on the aromatic ring. These properties include melting and boiling points, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the solid-state packing of these compounds, as seen in the Hirshfeld surface analysis and DFT calculations of antipyrine derivatives . The physical and chemical properties of "1-(2-Bromoethoxy)-3,5-dimethylbenzene" would likely be affected by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy and methyl groups.

Applications De Recherche Scientifique

1. Synthesis and Crystal Structure of Chalcone Derivatives

- Summary of Application: This compound is used in the synthesis of chalcone derivatives, which are natural organic compounds found in plants. These derivatives have applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .

- Methods of Application: The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .

- Results or Outcomes: Among the synthesized compounds, some showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism .

2. Bromide-based Nonflammable Electrolyte for Sodium Metal Batteries

- Summary of Application: This compound is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .

- Methods of Application: The compound is used as a solvent in the electrolyte, which not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity .

- Results or Outcomes: The use of this electrolyte prolonged the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells .

3. Synthesis of 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives

- Summary of Application: This compound is used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . DPP derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized DPP derivatives showed promising results in two-photon excited fluorescence microscopy .

4. Synthesis of a Squarine Dye

- Summary of Application: This compound is used in the synthesis of a squarine dye . Squarine dyes are known for their selective fluorogenic response towards certain cations .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized squarine dye exhibited a selective fluorogenic response towards zinc cation .

5. Synthesis of 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives

- Summary of Application: This compound is used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . DPP derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized DPP derivatives showed promising results in two-photon excited fluorescence microscopy .

6. Synthesis of a Squarine Dye

- Summary of Application: This compound is used in the synthesis of a squarine dye . Squarine dyes are known for their selective fluorogenic response towards certain cations .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The synthesized squarine dye exhibited a selective fluorogenic response towards zinc cation .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZQWLHBAZGMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368944 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

CAS RN |

37136-93-9 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)